molecular formula C6H9FO2 B1660397 Ethyl 2-(fluoromethyl)prop-2-enoate CAS No. 7580-88-3

Ethyl 2-(fluoromethyl)prop-2-enoate

Cat. No.: B1660397
CAS No.: 7580-88-3
M. Wt: 132.13 g/mol
InChI Key: UMJWVRIJGCYYTH-UHFFFAOYSA-N
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Description

Ethyl 2-(fluoromethyl)prop-2-enoate: is an organic compound with the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol . It is a derivative of acrylic acid, where the hydrogen atom on the methyl group is replaced by a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(fluoromethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(fluoromethyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process may include the use of advanced catalysts and optimized reaction conditions to achieve high purity and productivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(fluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(fluoromethyl)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which ethyl 2-(fluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 2-(methoxymethyl)prop-2-enoate
  • Ethyl 2-(phenoxymethyl)prop-2-enoate
  • Ethyl 2-(diethoxyphosphoryl)prop-2-enoate
  • Ethyl 2-(phenylmethoxycarbonylamino)prop-2-enoate
  • Ethyl 2-(trifluoromethyl)prop-2-enoate

Uniqueness: Ethyl 2-(fluoromethyl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-(fluoromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJWVRIJGCYYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510586
Record name Ethyl 2-(fluoromethyl)prop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7580-88-3
Record name Ethyl 2-(fluoromethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7580-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(fluoromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(fluoromethyl)prop-2-enoate
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(hydroxymethyl)acrylate (3.0 g, 23.1 mmol) in dichloromethane (40 mL) cooled to −78° C., was added DAST (3.32 mL, 25.4 mmol). The reaction mixture was stirred at −78° C. for 30 minutes and then at ambient temperature for 1 hour. The reaction was quenched with water (40 mL) and the layers were separated. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to afford ethyl 2-(fluoromethyl)acrylate (2.54 g, 83%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(hydroxymethyl)acrylate (5 g, 38 mmol) in 50 mL of methylene chloride was added DAST (6.0 mL, 46.1 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 1 h, then warmed up to room temperature and continuously stirred overnight. 20 mL of saturated NaHCO3 aqueous solution and 20 mL of ethyl acetate were added to quench the reaction. The organic layer was separated, and the aqueous layer was extracted twice with EtOAc (20 ml×2). The combined organic extracts were dried over MgSO4 and evaporated to give an oil residue (2.8 g, yield: 56%). MS (m/z): 131 (M+1)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
56%

Synthesis routes and methods III

Procedure details

To a solution of (diethylamino)sulfur trifluoride (DAST) (363 μl, 2.76 mmol) in dichloromethane (1 ml) was slowly added at −78 C a solution of 2-hydroxylmethyl acrylic acid ethyl ester (300 mg, 2.31 mmol) in dichloromethane (3 ml). The reaction mixture was allowed to warm to room temperature, re-chilled to −78 C and additional DAST (100 μl, 0.76 mmol) was added to ensure complete reaction. The reaction mixture was let to warm to room temperature and quenched with saturated sodium carbonate. Organic layer was isolated, washed with water, brine and dried (MgSO4). The dichloromethane solution was directly passed through a short silica gel pad, eluted with dichloromethane and the product fractions were collected. The combined fractions (ca. 12 ml) will be directly used in the next step synthesis without further concentration.
Quantity
363 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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